molecular formula C6H12O2 B188329 2-Methoxypentan-3-one CAS No. 17042-18-1

2-Methoxypentan-3-one

Cat. No.: B188329
CAS No.: 17042-18-1
M. Wt: 116.16 g/mol
InChI Key: WLBNTABJGHRBQH-UHFFFAOYSA-N
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Description

2-Methoxypentan-3-one (CAS 17042-18-1) is a ketone derivative with a methoxy (-OCH₃) substituent at the 2-position of a pentan-3-one backbone. Its molecular formula is C₆H₁₂O₂, with a molecular weight of 116.16 g/mol . Key physicochemical properties include:

  • Density: 0.8965 g/cm³
  • Boiling Point: 154–155°C at 746 Torr (≈99.4 kPa) .

The compound’s structure combines a ketone group with an electron-donating methoxy substituent, which influences its polarity, solubility, and reactivity.

Properties

CAS No.

17042-18-1

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-methoxypentan-3-one

InChI

InChI=1S/C6H12O2/c1-4-6(7)5(2)8-3/h5H,4H2,1-3H3

InChI Key

WLBNTABJGHRBQH-UHFFFAOYSA-N

SMILES

CCC(=O)C(C)OC

Canonical SMILES

CCC(=O)C(C)OC

Synonyms

2-methoxypentan-3-one

Origin of Product

United States

Comparison with Similar Compounds

2-Methyl-3-pentanone (CAS 565-69-5)

  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol .
  • Structural Difference : Lacks the methoxy group, featuring a methyl substituent instead at the 2-position.
  • Impact : The absence of the methoxy group reduces polarity, likely lowering boiling point compared to 2-Methoxypentan-3-one. Methyl groups are less electron-withdrawing, altering reactivity in nucleophilic additions.

2-Methyl-4-octanone (CAS 7492-38-8)

  • Molecular Formula : C₉H₁₈O
  • Molecular Weight : 142.24 g/mol .
  • Structural Difference : Extended carbon chain (8-carbon backbone vs. 5-carbon in this compound) with a methyl group at the 2-position.
  • Impact : Increased chain length enhances hydrophobicity and boiling point due to greater van der Waals interactions.

2-(Benzylthio)pentan-3-one (CAS 117139-61-4)

  • Molecular Formula : C₁₂H₁₄OS
  • Molecular Weight : 206.30 g/mol .
  • Structural Difference : Replaces methoxy with a benzylthio (-S-CH₂C₆H₅) group.
  • Impact : The sulfur atom introduces weaker polarity but higher steric bulk. This substitution may reduce solubility in polar solvents and alter redox reactivity.

3-Methylene-2-octanone (CAS 63759-55-7)

  • Molecular Formula : C₉H₁₄O
  • Molecular Weight : 138.21 g/mol .
  • Structural Difference : Features an α,β-unsaturated ketone (methylidene group adjacent to the carbonyl).
  • Impact : Conjugation between the carbonyl and methylidene groups increases resonance stabilization, enhancing stability but reducing electrophilicity compared to this compound.

Research Implications

  • Functional Group Effects : Methoxy groups enhance polarity and hydrogen-bonding capacity, making this compound more soluble in polar solvents than its methyl-substituted analog .
  • Chain Length: Longer alkyl chains (e.g., 2-Methyl-4-octanone) increase hydrophobicity, favoring applications in non-aqueous systems .
  • Sulfur vs.

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